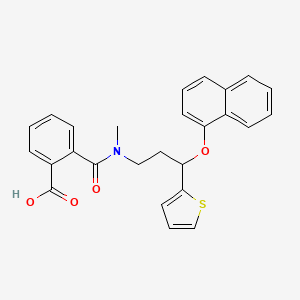
Duloxetine IMpurity 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Duloxetine Phthalamide is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. (S)-Duloxetine Phthalamide is particularly significant due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Duloxetine Phthalamide typically involves the condensation of phthalic anhydride with primary amines. One common method is the Gabriel synthesis, where phthalimide is converted into its potassium salt by treatment with alcoholic potassium hydroxide. This potassium phthalimide then reacts with an alkyl halide to form the desired phthalimide derivative .
Industrial Production Methods
Industrial production of (S)-Duloxetine Phthalamide often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of metal catalysts or metal-free systems to facilitate the formation of the phthalimide core. For instance, the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) has been reported to achieve efficient C–N bond formation via intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
(S)-Duloxetine Phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-bromophthalimide when treated with bromine and a base.
Reduction: Reduction reactions can convert the phthalimide group into primary amines.
Substitution: The phthalimide group can be substituted with different alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine and sodium hydroxide are commonly used for oxidation reactions.
Reduction: Hydrazine or dimethylamine can be used to reduce phthalimide derivatives to primary amines.
Substitution: Alkyl halides and potassium hydroxide are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-substituted phthalimides, primary amines, and various alkyl or aryl derivatives of phthalimide.
Scientific Research Applications
(S)-Duloxetine Phthalamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Duloxetine Phthalamide involves its interaction with specific molecular targets and pathways. For instance, phthalimide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in regulating gene expression . Additionally, the compound may interact with other cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Apremilast: A phthalimide derivative used to treat psoriasis and psoriatic arthritis.
Uniqueness
(S)-Duloxetine Phthalamide is unique due to its specific structural features and potential therapeutic applications. Unlike other phthalimide derivatives, it may exhibit distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H23NO4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30) |
InChI Key |
QYWSULHSCQVWPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















